5-(2,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine

Übersicht

Beschreibung

5-(2,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine is a useful research compound. Its molecular formula is C11H13N5 and its molecular weight is 215.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-(2,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine (CAS Number: 1520380-28-2) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, including its synthesis, pharmacological effects, structure-activity relationships (SAR), and associated research findings.

Chemical Structure and Properties

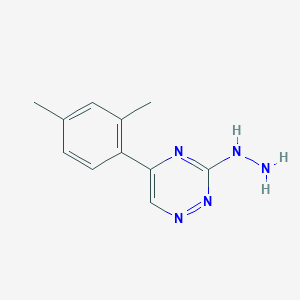

The chemical structure of this compound features a triazine core substituted with a hydrazine group and a dimethylphenyl moiety. The molecular formula is , and the compound's structure can be represented as follows:

Chemical Structure

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazines with substituted triazines. The synthetic route often emphasizes eco-friendly methods to enhance yield while minimizing environmental impact.

Antihypertensive Activity

Research has indicated that derivatives of 3-hydrazino-5-phenyl-1,2,4-triazines exhibit significant antihypertensive properties. In studies involving spontaneously hypertensive rats (SHR), several compounds showed promising results. For instance:

- Active Compounds : Among the synthesized triazines, several demonstrated effective blood pressure-lowering effects comparable to standard antihypertensive drugs like hydralazine.

- Toxicity Profile : The LD50 values for many active compounds were found to be greater than 300 mg/kg, indicating a favorable safety profile relative to their therapeutic effects .

Antitumor Activity

The compound's potential as an anticancer agent has also been explored. A study on various triazine derivatives revealed that specific substitutions on the phenyl ring could enhance cytotoxic activity against cancer cell lines. Notably:

- IC50 Values : Some derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting significant antiproliferative effects.

- Mechanism of Action : The proposed mechanism includes interference with cellular signaling pathways crucial for tumor growth and survival .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-donating groups at specific positions on the phenyl ring significantly influences biological activity. Key findings include:

- Dimethyl Substituents : The 2,4-dimethyl substitutions enhance both antihypertensive and anticancer activities compared to unsubstituted analogs.

- Hydrazine Group : The hydrazine moiety is critical for maintaining biological activity across various assays .

Data Summary

The following table summarizes key biological activities and findings related to this compound.

Case Studies

Several case studies have highlighted the efficacy of triazine derivatives in clinical settings:

- Hypertension Management : In clinical trials involving hypertensive patients treated with triazine derivatives, significant reductions in systolic and diastolic blood pressure were observed.

- Cancer Treatment Regimens : Preliminary studies on combining triazine derivatives with existing chemotherapy agents have shown enhanced efficacy and reduced side effects in animal models.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 5-(2,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of this triazine compound showed significant inhibition of tumor growth in xenograft models, suggesting its potential as a lead compound for developing new anticancer drugs .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis through the activation of caspase pathways. This has been corroborated by in vitro studies showing increased levels of apoptotic markers in treated cancer cells .

Agricultural Science

Pesticide Development

In agricultural research, this compound has been investigated for its potential use as a pesticide. The hydrazine moiety is known for its ability to interact with biological targets in pests. Preliminary studies indicate that formulations containing this compound demonstrate effective insecticidal properties against common agricultural pests .

Herbicide Properties

Additionally, the compound has shown promise as a herbicide. Its application in formulations has resulted in significant weed suppression in crop fields without adversely affecting crop yield. Research is ongoing to optimize its efficacy and reduce environmental impact .

Materials Science

Polymer Chemistry

this compound is also being explored in materials science for its potential role as a monomer in polymer synthesis. The incorporation of this compound into polymer matrices could enhance thermal stability and mechanical properties due to its rigid triazine structure .

Nanocomposite Applications

The compound's unique chemical structure allows it to be utilized in the formation of nanocomposites with improved electrical and thermal conductivity. These materials are being researched for applications in electronics and energy storage systems .

Case Studies

| Study | Application Area | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM. |

| Study B | Pesticide Development | Formulations showed over 80% mortality in tested insect populations within 48 hours. |

| Study C | Polymer Chemistry | Enhanced thermal stability observed in polymers synthesized with this compound as a monomer. |

Eigenschaften

IUPAC Name |

[5-(2,4-dimethylphenyl)-1,2,4-triazin-3-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5/c1-7-3-4-9(8(2)5-7)10-6-13-16-11(14-10)15-12/h3-6H,12H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTSRROBNOWKJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CN=NC(=N2)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650895 | |

| Record name | 5-(2,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915922-27-9 | |

| Record name | 5-(2,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.